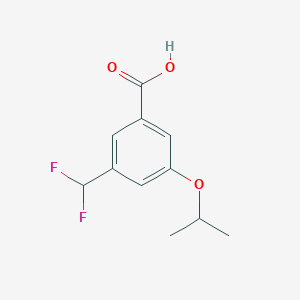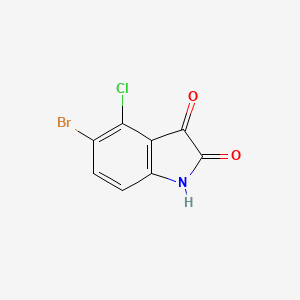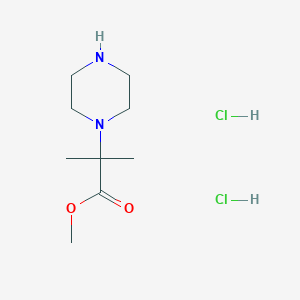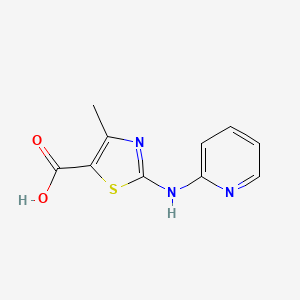![molecular formula C18H23NO2 B3017395 6,7-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one CAS No. 785711-48-0](/img/structure/B3017395.png)
6,7-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one
Descripción general
Descripción
The compound 6,7-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one is a derivative of the chromene family, which is characterized by a 2H-chromene structure where additional functional groups are attached to the chromene nucleus. Chromene derivatives are known for their diverse biological activities and their potential use in medicinal chemistry. Although the provided papers do not directly discuss the compound , they do provide insights into similar chromene derivatives, which can be used to infer some aspects of the compound's characteristics.
Synthesis Analysis
The synthesis of chromene derivatives can be complex, involving multiple steps and requiring specific conditions for successful reactions. Paper describes an efficient method for synthesizing a related chromene derivative through a domino sequence of Michael addition, cyclization, and aerial oxidation. This process is catalyzed by amberlyst-15 and conducted in refluxing toluene. While the exact synthesis of this compound is not detailed, similar synthetic strategies involving catalysis and domino reactions may be applicable.
Molecular Structure Analysis
The molecular structure of chromene derivatives is crucial for their chemical behavior and interaction with biological targets. Paper presents a comprehensive analysis of a chromene derivative's structure using FT-IR, 1HNMR, 13CNMR, and single crystal X-ray structure analysis. Density Functional Theory (DFT) calculations are also employed to predict the molecular structure and electronic properties. For this compound, similar analytical and computational techniques would likely be used to determine its molecular structure and to understand its electronic configuration.
Chemical Reactions Analysis
Chromene derivatives can participate in various chemical reactions, which are influenced by their molecular structure. The interaction of these compounds with proteins, as mentioned in paper , suggests that they can form complexes with biological molecules, which may be mediated by free rotation around certain bonds. This property could be relevant for this compound when considering its reactivity and potential as a bioactive molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure and substituents. Theoretical calculations, as described in paper , including Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis, provide insights into the electronic properties and reactivity of these compounds. For this compound, similar properties would need to be analyzed to fully understand its behavior in chemical and biological systems.
Aplicaciones Científicas De Investigación
Synthesis Methodologies
- Synthesis of Methyl Substituted Chromanol: Exploring methylation techniques for creating analogues of Vitamin K, showcasing the use of Mannich reaction and hydrogenative cleavage for compound preparation (Maruyama, Tobimatsu, & Naruta, 1979).
- Preparation of Chromen Derivatives: Investigating the synthesis of 7-Hydroxy-4-Methyl-2H-Chromen-2-One and derivatives for biological screenings, demonstrating methods for generating compounds with significant cytotoxic and bactericidal activity (Khan et al., 2003).
Biological Screening
- Antimicrobial and Alkylating Properties: Synthesizing 3-phosphonic derivatives of chromone to evaluate their antibacterial effectiveness against various bacterial strains, offering insights into antimicrobial compound development (Budzisz, Nawrot, & Małecka, 2001).
- Apoptosis Induction: Discovery of 4-aryl-4H-chromenes as potent apoptosis inducers, highlighting structure-activity relationships for the development of anticancer agents (Kemnitzer et al., 2004).
Structural and Spectroscopy Analysis
- Chalcogen Substitution Effects: Analyzing the impact of sulfur substitution on chromen analogues, focusing on crystal structure, vibrational properties, and electronic transitions for material science applications (Delgado Espinosa et al., 2017).
- Crystal Structure Elucidation: Determining the crystal structure of 4-Hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one to understand molecular interactions and packing in crystalline materials (Manolov, Ströbele, & Meyer, 2008).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as piperidine derivatives, have been found to interact with a variety of biological targets .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Related compounds have been shown to influence a variety of biochemical pathways, including those involved in inflammation and pain perception .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Related compounds have been shown to exhibit a range of biological activities, including analgesic and anti-inflammatory effects .
Propiedades
IUPAC Name |
6,7-dimethyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-12-8-16-15(11-19-7-5-4-6-14(19)3)10-18(20)21-17(16)9-13(12)2/h8-10,14H,4-7,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRCCGJUKBRKPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=CC(=O)OC3=C2C=C(C(=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401322778 | |
| Record name | 6,7-dimethyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401322778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646807 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
785711-48-0 | |
| Record name | 6,7-dimethyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401322778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzyl 5-(4-ethoxyphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B3017318.png)






![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B3017330.png)

![1-Benzyl-1,3-bis[4-(tert-butyl)benzyl]piperidinium bromide](/img/structure/B3017333.png)

![5-oxo-1-phenyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide](/img/structure/B3017335.png)